molecular formula C14H10O3 B6377566 6-(3-Formylphenyl)-2-formylphenol CAS No. 1261907-10-1

6-(3-Formylphenyl)-2-formylphenol

Cat. No.: B6377566
CAS No.: 1261907-10-1
M. Wt: 226.23 g/mol
InChI Key: JMVNCSDSKLKHSP-UHFFFAOYSA-N
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Description

6-(3-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce formyl groups onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Formylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of 6-(3-Carboxyphenyl)-2-carboxyphenol.

    Reduction: Formation of 6-(3-Hydroxyphenyl)-2-hydroxyphenol.

    Substitution: Formation of various substituted phenols depending on the substituent introduced.

Scientific Research Applications

6-(3-Formylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(3-Formylphenyl)-2-formylphenol exerts its effects depends on its interaction with molecular targets. The formyl groups can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of biological molecules. The phenolic hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Formylphenylboronic acid

Uniqueness

This detailed article provides a comprehensive overview of 6-(3-Formylphenyl)-2-formylphenol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVNCSDSKLKHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685051
Record name 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-10-1
Record name 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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